molecular formula C9H8Cl2O2 B7901437 2,3-Dichloro-4-ethoxybenzaldehyde

2,3-Dichloro-4-ethoxybenzaldehyde

Cat. No.: B7901437
M. Wt: 219.06 g/mol
InChI Key: MMOWWHQQUDNRJS-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-ethoxybenzaldehyde is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 2 and 3 positions and an ethoxy group at the 4 position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-4-ethoxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 4-ethoxybenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the 2 and 3 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-ethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 2,3-Dichloro-4-ethoxybenzoic acid.

    Reduction: 2,3-Dichloro-4-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloro-4-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-ethoxybenzaldehyde in chemical reactions involves its functional groups. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The chlorine atoms can participate in electrophilic aromatic substitution reactions, while the ethoxy group can influence the compound’s reactivity through electron-donating effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorobenzaldehyde: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

    4-Ethoxybenzaldehyde: Lacks the chlorine atoms, affecting its reactivity and applications.

    2,4-Dichlorobenzaldehyde: Different substitution pattern, leading to variations in chemical behavior.

Uniqueness

2,3-Dichloro-4-ethoxybenzaldehyde is unique due to the presence of both chlorine atoms and an ethoxy group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2,3-dichloro-4-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOWWHQQUDNRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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